

# Fluorescein chloride molecular structure and chemical formula.

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## Compound of Interest

Compound Name: *Fluorescein chloride*

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An In-Depth Technical Guide to Fluorescein Isothiocyanate (FITC): Structure, Properties, and Applications in Scientific Research

## A Note on Terminology: Clarifying "Fluorescein Chloride"

In the realm of fluorescence microscopy and bioconjugation, precise terminology is paramount. While the term "**fluorescein chloride**" is sometimes encountered, it is often a misnomer for the far more common and chemically distinct compound, Fluorescein Isothiocyanate (FITC). This guide will focus on the properties and applications of FITC, the reactive derivative of fluorescein that is widely utilized for covalently labeling proteins and other biomolecules. It is probable that inquiries regarding "**fluorescein chloride**" are in fact referring to FITC, due to its prevalence in the field.

## Molecular Structure and Chemical Formula of Fluorescein Isothiocyanate (FITC)

Fluorescein isothiocyanate is a derivative of fluorescein, a synthetic organic compound that exhibits intense green fluorescence. The key feature of FITC is the presence of an isothiocyanate group (-N=C=S) which allows for its covalent attachment to primary and secondary amines, such as those found in the side chains of lysine residues in proteins.

The chemical formula for the most common isomer of FITC (Isomer I) is  $C_{21}H_{11}NO_5S$ .

Molecular Structure:

Caption: Molecular structure of Fluorescein Isothiocyanate (FITC) Isomer I.

## Physicochemical and Spectroscopic Properties

The utility of FITC as a fluorescent probe is defined by its photophysical properties. These properties can be influenced by environmental factors such as pH, solvent polarity, and conjugation to a target molecule.

Property	Value	Source
Chemical Formula	$C_{21}H_{11}NO_5S$	
Molar Mass	389.38 g/mol	
Excitation Maximum ( $\lambda_{ex}$ )	~495 nm	
Emission Maximum ( $\lambda_{em}$ )	~519 nm	
Molar Extinction Coefficient	~75,000 $M^{-1}cm^{-1}$ at 495 nm	
Quantum Yield ( $\Phi$ )	~0.5-0.9 (protein-dependent)	
Appearance	Yellow to orange crystalline powder	
Solubility	Soluble in DMSO, DMF, and aqueous buffers at high pH	

## Mechanism of Action and Applications in Research

The isothiocyanate group of FITC is electrophilic and reacts with nucleophilic primary and secondary amines on target molecules to form a stable thiourea linkage. This reaction is the basis for its widespread use in labeling proteins, antibodies, and other biomolecules.

## Key Applications:

- **Immunofluorescence:** FITC-conjugated antibodies are extensively used to visualize the localization of specific proteins in cells and tissues via fluorescence microscopy.

- Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity, allowing for quantitative analysis of cell populations.
- Protein Labeling: FITC serves as a general-purpose fluorescent tag for proteins, enabling their detection and tracking in various biochemical and cellular assays.

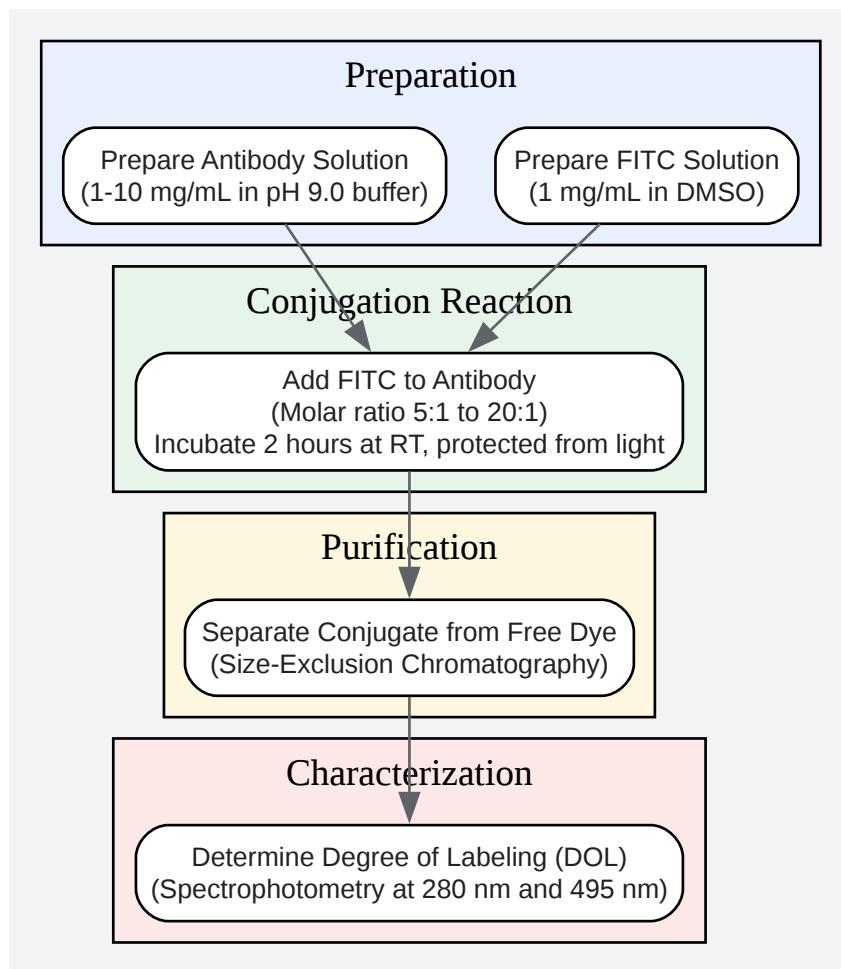
## Experimental Protocol: Antibody Labeling with FITC

The following is a generalized protocol for the covalent conjugation of FITC to an antibody. It is essential to optimize the molar ratio of dye to protein for each specific antibody to achieve the desired degree of labeling (DOL).

### Materials:

- Antibody solution (1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)
- FITC (1 mg/mL in anhydrous DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

### Workflow:

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Caption: Workflow for the conjugation of FITC to an antibody.

## Step-by-Step Procedure:

- Buffer Exchange: Ensure the antibody is in a primary amine-free buffer at an alkaline pH (e.g., 0.1 M sodium bicarbonate, pH 9.0) to facilitate the reaction.
- FITC Addition: Slowly add the desired volume of FITC solution to the antibody solution while gently vortexing. The molar ratio of FITC to antibody typically ranges from 5:1 to 20:1.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
- Purification: Separate the FITC-conjugated antibody from unreacted, free FITC using a size-exclusion chromatography column equilibrated with PBS. The labeled antibody will elute in

the void volume.

- Characterization: Determine the concentration of the antibody and the concentration of FITC in the purified conjugate by measuring the absorbance at 280 nm and 495 nm, respectively. This allows for the calculation of the Degree of Labeling (DOL).

## Trustworthiness and Self-Validating Systems

The reliability of experiments using FITC-conjugated molecules hinges on the quality of the conjugation and the accurate characterization of the final product. A self-validating protocol for FITC conjugation should include:

- Spectroscopic Analysis: Confirmation of successful conjugation and calculation of the DOL are critical. An over-labeled protein may exhibit quenching of fluorescence and loss of biological activity, while an under-labeled protein will yield a poor signal.
- Functional Assays: The biological activity of the labeled molecule (e.g., antigen binding for an antibody) should be assessed post-conjugation to ensure it has not been compromised.
- Purity Assessment: Techniques such as SDS-PAGE can be used to confirm the integrity of the labeled protein.

By systematically evaluating these parameters, researchers can ensure the quality and reproducibility of their results.

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